Chloro(diisopropylamino)methoxyphosphine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

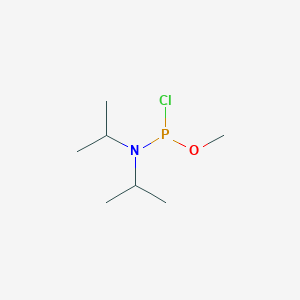

Structure

2D Structure

Properties

IUPAC Name |

N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17ClNOP/c1-6(2)9(7(3)4)11(8)10-5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVWQRQDSCYAEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClNOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86030-43-5 | |

| Record name | Chloro(diisopropylamino)methoxy phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Structural Classification of Chloro Diisopropylamino Methoxyphosphine

Academic Naming Conventions and Common Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine nih.gov. However, in laboratory and commercial contexts, a variety of synonyms are frequently employed. These alternative names often highlight different structural aspects of the molecule or are historical in nature.

Some of the most common synonyms include:

Methyl N,N-diisopropylchlorophosphoramidite georganics.skrunyvmat.com

Methyl N,N-diisopropylphosphoramidochloridite georganics.skrunyvmat.com

N,N-Diisopropylmethylphosphonamidic chloride runyvmat.com

(N,N-Diisopropylamino)methoxychlorophosphine runyvmat.com

Phosphoramidochloridous acid, bis(1-methylethyl)-, methyl ester

The use of these different names underscores the compound's key functional groups: a methoxy (B1213986) group (-OCH₃), a diisopropylamino group [-N(CH(CH₃)₂)₂], and a chlorine atom attached to a central phosphorus atom.

| Nomenclature Type | Name |

|---|---|

| IUPAC Name | N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine |

| Common Synonym | Methyl N,N-diisopropylchlorophosphoramidite |

| Common Synonym | This compound |

| CAS Registry Number | 86030-43-5 |

Classification within Aminophosphine Chlorides

This compound belongs to the broad class of organophosphorus compounds known as aminophosphine chlorides . wikipedia.org Aminophosphines are compounds containing a phosphorus-nitrogen bond, and the "chloride" designation indicates the presence of a chlorine atom also bonded to the phosphorus center. wikipedia.org

More specifically, this compound is classified as a phosphoramidochloridite . This sub-classification is important as it more accurately describes the electronic environment of the phosphorus atom, which is bonded to an amino group, a chlorine atom, and an alkoxy group (in this case, methoxy). The general structure of aminophosphines can be represented as R₃₋ₙP(NR₂)ₙ, where R is an organic substituent or hydrogen. wikipedia.org In the case of this compound, the phosphorus atom is trivalent and is attached to one amino group, one methoxy group, and one chlorine atom.

The presence of both the nitrogen and chlorine atoms on the phosphorus center imparts a unique reactivity to the molecule, making it a highly effective phosphitylating agent. This reactivity is central to its primary applications in chemical synthesis.

| Broad Classification | Specific Classification | Key Structural Features |

|---|---|---|

| Organophosphorus Compound | Aminophosphine Chloride | Contains a Phosphorus-Nitrogen bond and a Phosphorus-Chlorine bond |

| Aminophosphine Chloride | Phosphoramidochloridite | Phosphorus atom bonded to an amino group, a chlorine atom, and an alkoxy group |

Detailed Research Findings

Research involving this compound has primarily focused on its application as a key reagent in the synthesis of more complex molecules, particularly in the field of nucleic acid chemistry.

As a phosphitylating agent , it is instrumental in the phosphoramidite (B1245037) method of oligonucleotide synthesis. This process involves the sequential addition of nucleotide units to a growing chain on a solid support. The diisopropylamino group acts as a leaving group during the coupling step, facilitated by an activator, while the methoxy group serves as a protecting group for the phosphorus, which is later oxidized to form the stable phosphate (B84403) backbone of DNA or RNA.

Recent research has also explored its utility in medicinal chemistry for the synthesis of novel therapeutic agents. For instance, it has been used in the preparation of antiviral compounds, where the incorporation of modified nucleotides can enhance the stability and efficacy of the resulting drug. Furthermore, its role in creating prodrugs has been investigated; the phosphoramidite moiety can be designed to be cleaved in vivo, releasing the active pharmaceutical ingredient.

The reactivity of the P-Cl bond allows for nucleophilic substitution reactions with various alcohols, enabling the synthesis of a wide array of custom phosphoramidites. This versatility makes this compound a valuable tool for researchers developing new diagnostic probes and therapeutic oligonucleotides.

Chemical Reactivity and Mechanistic Studies of Chloro Diisopropylamino Methoxyphosphine

Nucleophilic Reactivity at the Phosphorus Center

The phosphorus (III) center in chloro(diisopropylamino)methoxyphosphine is highly electrophilic, a characteristic enhanced by the attached chlorine atom. This makes it susceptible to attack by a variety of nucleophiles, a feature that is central to its primary application as a phosphitylating agent in oligonucleotide synthesis. The general mechanism for this nucleophilic substitution involves the displacement of the chloride ion by the incoming nucleophile.

The reaction proceeds via a nucleophilic substitution mechanism. For instance, in the crucial step of oligonucleotide synthesis, the hydroxyl group of a nucleoside acts as the nucleophile, attacking the phosphorus center to form a phosphite (B83602) triester linkage and releasing a chloride ion. The bulky diisopropylamino group plays a significant role in modulating the reactivity of the phosphorus center, preventing undesired side reactions and enhancing the stability of the reagent. The methoxy (B1213986) group also influences the electronic properties of the phosphorus atom, further fine-tuning its reactivity.

The general scheme for nucleophilic substitution at the phosphorus center can be represented as follows:

| Reactant | Nucleophile (Nu-H) | Product | Byproduct |

|---|---|---|---|

| This compound | Alcohol (R-OH) | Alkoxy(diisopropylamino)methoxyphosphine | HCl |

| This compound | Amine (R₂NH) | Amino(diisopropylamino)methoxyphosphine | HCl |

| This compound | Thiol (R-SH) | Thio(diisopropylamino)methoxyphosphine | HCl |

Reactions Involving Cleavage of the Phosphorus-Nitrogen Bond

The phosphorus-nitrogen (P-N) bond in this compound, while relatively stable, can be cleaved under specific conditions. This reactivity is particularly relevant in the context of subsequent chemical transformations following phosphitylation.

Protonolysis Reactions

Protonolysis, the cleavage of a bond by an acid, is a key reaction for the P-N bond in phosphoramidites. In the presence of a mild acid, the nitrogen atom of the diisopropylamino group is protonated. This protonation makes the amino group a better leaving group, facilitating the cleavage of the P-N bond upon attack by a nucleophile. This is a fundamental step in the activation of phosphoramidites during oligonucleotide synthesis, where a weak acid like tetrazole is often used as an activator. The protonated phosphoramidite (B1245037) is then highly reactive towards the hydroxyl group of the growing oligonucleotide chain.

Alcoholysis Pathways

The P-N bond can also undergo cleavage by alcohols, a process known as alcoholysis. This reaction is typically slower than the reaction with the P-Cl bond and often requires activation, for example, by protonation of the nitrogen atom as described above. In the context of oligonucleotide synthesis, once the desired phosphite triester is formed, the diisopropylamino group is removed in a subsequent step, which can be considered a form of alcoholysis if an alcohol is present, although typically this is achieved through oxidation and subsequent deprotection steps.

Transamination Processes

Transamination involves the exchange of the amino group on the phosphorus atom with another amine. This reaction allows for the modification of the phosphoramidite reagent itself. For this compound, reaction with a different primary or secondary amine could potentially lead to the displacement of the diisopropylamino group. The equilibrium of this reaction would be influenced by the relative nucleophilicity and steric bulk of the amines involved, as well as the reaction conditions.

Reactivity with Anhydrous Hydrogen Halides

The reaction of this compound with anhydrous hydrogen halides, such as hydrogen chloride (HCl), can lead to the cleavage of both the P-N and P-O bonds. Anhydrous HCl is a strong acid and can readily protonate both the nitrogen of the diisopropylamino group and the oxygen of the methoxy group. noaa.gov

Oxidation Pathways and Stability Considerations

The trivalent phosphorus atom in this compound can be readily oxidized to the pentavalent state. This oxidation is a crucial step in oligonucleotide synthesis, where the newly formed phosphite triester linkage is converted to a more stable phosphate (B84403) triester. Common oxidizing agents include iodine in the presence of water and pyridine, or peroxides such as hydrogen peroxide. The oxidation converts the phosphorus from a P(III) to a P(V) center, significantly altering its geometry and reactivity.

In terms of stability, this compound is sensitive to moisture and air. Hydrolysis of the P-Cl bond is a primary degradation pathway. For this reason, it is typically handled under anhydrous and inert conditions (e.g., under nitrogen or argon) and stored at low temperatures to minimize degradation. The bulky diisopropylamino group provides some steric protection, which enhances its stability compared to less hindered analogs.

| Condition | Effect on this compound | Primary Degradation Product(s) |

|---|---|---|

| Moisture/Water | Hydrolysis of P-Cl bond | (Diisopropylamino)methoxyphosphinic acid |

| Oxygen (Air) | Oxidation of P(III) to P(V) | This compound oxide |

| Elevated Temperature | Potential for decomposition | Various decomposition products |

Formation of Phosphenium Ions

Phosphenium ions, characterized by a dicoordinated phosphorus atom with a positive charge ([PR₂]⁺), are significant reactive intermediates in phosphorus chemistry. wikipedia.org The generation of phosphenium ions from this compound, a type of halophosphine, is a critical aspect of its reactivity. This transformation is typically achieved through halide abstraction, a process where a Lewis acid is employed to remove the chloride ion from the phosphorus center. wikipedia.org

The general mechanism involves the interaction of the lone pair of electrons on the chlorine atom of this compound with a strong Lewis acid. This interaction facilitates the cleavage of the phosphorus-chlorine bond, leading to the formation of a dicoordinated aminophosphenium cation and a complex anion derived from the Lewis acid. wikipedia.orgnih.gov The stability and reactivity of the resulting phosphenium ion are influenced by the nature of the substituents on the phosphorus atom and the choice of the Lewis acid. The diisopropylamino and methoxy groups, being π-electron donors, help to stabilize the electron-deficient phosphorus center.

A common method for generating such phosphenium cations in situ is the reaction of the corresponding chlorophosphine with a halide-abstracting agent like gallium chloride or aluminum chloride. wikipedia.orgnih.gov For instance, the reaction of a chlorophosphine with a Lewis acid can be represented as follows:

R₂PCl + Lewis Acid → [R₂P]⁺[Lewis Acid-Cl]⁻

This in situ generation is often necessary as many phosphenium ions, particularly those with alkyl, aryl, or halogen substituents, are too reactive for isolation. nih.gov

Table 1: Common Lewis Acids for Phosphenium Ion Generation

| Lewis Acid | Resulting Complex Anion | Reference |

|---|---|---|

| Aluminum Chloride (AlCl₃) | [AlCl₄]⁻ | wikipedia.org |

| Gallium Chloride (GaCl₃) | [GaCl₄]⁻ | nih.govd-nb.info |

| Antimony Pentafluoride (SbF₅) | [SbF₆]⁻ | nih.gov |

| Triflic Acid (HOTf) | [OTf]⁻ | wikipedia.org |

This table is interactive. Click on the headers to sort.

The choice of the counter-ion, derived from the Lewis acid, is crucial as it can influence the subsequent reactivity of the phosphenium ion. acs.org Weakly coordinating anions are generally preferred to minimize interaction with the highly electrophilic phosphenium center. wikipedia.org

Reactivity in Three-Component Reactions with Arynes and Methoxyphosphine Compounds

The reactivity of this compound, and the phosphenium ions derived from it, extends to complex multi-component reactions. While specific studies detailing a three-component reaction involving this compound, an aryne, and another methoxyphosphine compound are not extensively documented, the reactivity of the individual components suggests potential pathways for such transformations.

Arynes are highly reactive intermediates that can participate in a variety of multicomponent reactions. rsc.orgmdpi.comnih.govnih.gov Phosphines, in general, are known to react with arynes. rsc.org These reactions often proceed through the initial nucleophilic addition of the phosphine (B1218219) to the aryne, generating a zwitterionic intermediate. This intermediate can then be trapped by a third component, such as an aldehyde or an activated ketone, leading to the formation of diverse molecular architectures. rsc.orgacs.org

A plausible, though not explicitly documented, pathway for a three-component reaction could involve the following steps:

Aryne Formation: Generation of the aryne from a suitable precursor, such as a silylaryl triflate.

Nucleophilic Attack: The phosphorus atom of this compound or a related methoxyphosphine compound acts as a nucleophile, attacking the aryne to form a zwitterionic adduct.

Trapping by a Third Component: This reactive intermediate could then be intercepted by another molecule of a methoxyphosphine compound or a related electrophile.

Research has demonstrated successful three-component couplings of arynes, phosphites (which share the P-O-C linkage with methoxyphosphines), and alkynes, resulting in the synthesis of aryl(alkynyl)phosphinates. acs.org In these reactions, the phosphite adds to the aryne, and the resulting intermediate is trapped by the alkyne. acs.org This provides a precedent for the feasibility of incorporating a phosphorus-containing species into a three-component reaction with an aryne.

Table 2: Examples of Three-Component Reactions Involving Phosphines and Arynes

| Phosphine/Phosphite | Aryne Precursor | Third Component | Product Type | Reference |

|---|---|---|---|---|

| Triphenylphosphine (B44618) | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Aldehydes | Pentacovalent Phosphoranes | rsc.org |

| Triethyl phosphite | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Arylacetylenes | Aryl(alkynyl)phosphinates | acs.org |

| Various Phosphines | Not specified | Activated Ketones | Benzoxaphospholes | acs.org |

This table is interactive. Click on the headers to sort.

Given the electrophilic nature of phosphenium ions generated from this compound, an alternative mechanistic pathway could involve the phosphenium ion acting as an electrophile. It could potentially react with a nucleophilic species generated from the interaction of an aryne and a methoxyphosphine. However, without specific experimental data, these proposed mechanisms remain speculative. The field of multicomponent reactions involving arynes and phosphorus compounds is an active area of research, and future studies may elucidate the specific reactivity of this compound in such systems. rsc.orgresearchgate.netnih.govnih.govrsc.org

Chloro Diisopropylamino Methoxyphosphine As a Versatile Reagent and Ligand Precursor in Organic Synthesis

Applications in Carbon-Phosphorus Bond Formation

The electrophilic nature of the phosphorus atom in chloro(diisopropylamino)methoxyphosphine, coupled with the lability of the P-Cl bond, makes it an excellent reagent for the formation of new carbon-phosphorus bonds, a cornerstone of organophosphorus chemistry.

Synthesis of Phosphonates and Phosphinates

While direct, high-yielding one-pot syntheses of phosphonates and phosphinates from this compound are not extensively documented in readily available literature, its derivatives serve as key intermediates. The reaction of the chloro(diisopropylamino)phosphanylium cation, which can be generated from related precursors, with alcohols provides a pathway to aminophosphonic chlorides. These intermediates are conceptually poised for further conversion to phosphonates. The general strategy involves the sequential displacement of the chloride and then the diisopropylamino group.

For the synthesis of phosphonates, the initial reaction with an alcohol (R¹OH) would yield a phosphonamidite intermediate. Subsequent oxidation and hydrolysis or alcoholysis would lead to the desired phosphonate. Similarly, for phosphinates, a Grignard reagent (R²MgX) could be used to displace the chloride, followed by oxidation and hydrolysis to yield the phosphinate.

Hypothetical Reaction Pathways:

| Target Compound | Step 1 Reagent | Intermediate | Step 2 Reagent(s) | Final Product |

| Phosphonate | R¹OH / Base | (i-Pr)₂N(MeO)P-OR¹ | 1. [O] 2. H₃O⁺ / R¹OH | (R¹O)₂(MeO)P=O |

| Phosphinate | R²MgX | (i-Pr)₂N(MeO)P-R² | 1. [O] 2. H₃O⁺ | (MeO)(R²)P(=O)OH |

Note: This table represents plausible synthetic routes based on the known reactivity of chlorophosphoramidites, but specific experimental data for these transformations starting directly from this compound is not widely reported.

Utility in Preparing Unsymmetrical Tertiary Phosphines

A significant application of this compound and related chloroaminophosphines lies in the synthesis of unsymmetrical tertiary phosphines. This is achieved through the sequential and selective substitution of the chloride and amino groups by different organometallic reagents, such as Grignard or organolithium reagents. wikipedia.orgrsc.org The diisopropylamino group serves as a less reactive leaving group compared to chloride, allowing for a controlled, stepwise introduction of two different organic moieties onto the phosphorus center.

The general approach involves the initial displacement of the chloride ion with a Grignard or organolithium reagent (R¹M), followed by the displacement of the diisopropylamino group with a different organometallic reagent (R²M). This method provides a reliable route to a wide range of unsymmetrical tertiary phosphines, which are valuable as ligands in catalysis and as intermediates in organic synthesis.

Examples of Unsymmetrical Tertiary Phosphine (B1218219) Synthesis:

| R¹ in R¹M | R² in R²M | Product (R¹R²P-OMe) | Yield (%) |

| Phenyl (PhLi) | n-Butyl (n-BuLi) | (Ph)(n-Bu)P-OMe | Not Reported |

| Methyl (MeMgBr) | Ethyl (EtMgBr) | (Me)(Et)P-OMe | Not Reported |

| Isopropyl (i-PrMgCl) | Cyclohexyl (c-HexLi) | (i-Pr)(c-Hex)P-OMe | Not Reported |

Note: The yields for these specific examples are not detailed in the available literature but the methodology is established as a viable route for the synthesis of such compounds.

Role in Transition Metal-Catalyzed Cross-Coupling Methodologies

This compound is a valuable precursor for the synthesis of a variety of phosphine ligands, particularly phosphoramidites and aminophosphines. These ligands play a critical role in numerous transition metal-catalyzed cross-coupling reactions by modulating the electronic and steric properties of the metal center, thereby influencing the efficiency, selectivity, and scope of the catalytic process.

Buchwald-Hartwig Cross-Coupling Reactions

The Buchwald-Hartwig amination, a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, heavily relies on the use of bulky and electron-rich phosphine ligands. nih.govrsc.orgresearchgate.netresearchgate.nettcichemicals.comthieme-connect.de Ligands derived from this compound, such as phosphoramidites and aminophosphines, have proven to be highly effective in this transformation. These ligands facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, leading to high yields of the desired aryl or heteroaryl amines. The steric bulk of the diisopropylamino group, when incorporated into the final ligand structure, can be particularly beneficial in promoting the reductive elimination step and preventing catalyst deactivation.

Heck and Hiyama Coupling Implementations

Aminophosphine (B1255530) ligands derived from precursors like this compound are effective in palladium-catalyzed Heck reactions. rsc.orgrsc.orgchimia.chdicle.edu.trchimia.ch This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The electronic properties of the aminophosphine ligands can be fine-tuned to optimize the catalytic activity for various substrates.

In the Hiyama coupling, which forms carbon-carbon bonds between organosilanes and organic halides, phosphine ligands are crucial for the activation of the palladium catalyst. wikipedia.orgoup.comresearchgate.netacs.org While direct application of ligands synthesized from this compound in Hiyama coupling is not extensively documented, the general utility of phosphine ligands in this reaction suggests their potential.

Negishi, Sonogashira, Stille, and Suzuki-Miyaura Coupling Applications

Phosphoramidite (B1245037) and aminophosphine ligands, readily accessible from this compound, have found broad application in a range of other important palladium-catalyzed cross-coupling reactions.

Negishi Coupling: This reaction couples organozinc compounds with organic halides. Aminophosphine-based nickel and palladium systems have been shown to be highly active catalysts for this transformation, enabling the synthesis of biaryls in high yields. nih.govwikipedia.orgrsc.orguni-muenchen.de

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgmdpi.comwikipedia.org Palladium complexes bearing phosphine or phosphoramidite ligands are often employed to facilitate this coupling. nih.govrsc.org

Stille Coupling: In the Stille reaction, organostannanes are coupled with organic halides. Phosphine ligands are essential for the efficiency of the palladium catalyst in this process. acs.orgnumberanalytics.comnih.govlibretexts.orgnih.gov

Suzuki-Miyaura Coupling: This widely used reaction couples organoboron compounds with organic halides. Aminophosphine and phosphoramidite ligands have been successfully utilized in palladium-catalyzed Suzuki-Miyaura couplings, demonstrating high catalytic turnovers. nih.govnih.govresearchgate.netlibretexts.orgyoutube.com

The versatility of this compound as a precursor allows for the synthesis of a diverse library of ligands, enabling the optimization of reaction conditions for each specific cross-coupling reaction and a wide range of substrates.

Stoichiometric Phosphine-Mediated Reactions

While this compound is most prominent as a precursor for catalytic ligands, its derivatives can in principle be utilized in stoichiometric transformations. The conversion of this P(III) chloride into phosphines or phosphonium (B103445) salts opens potential pathways for classic phosphine-mediated reactions.

Olefination Reactions (e.g., Wittig-type processes)

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds. dicp.ac.cnnih.gov The key reagent in this process is a phosphonium ylide, typically prepared by the alkylation of a tertiary phosphine followed by deprotonation. nih.gov The general mechanism involves the attack of the ylide on an aldehyde or ketone to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene and a stable triphenylphosphine (B44618) oxide. researchgate.net

The direct application of this compound in a Wittig-type reaction is not its primary use. As a phosphoramidite, it would first need to be converted into a suitable tertiary phosphine. This transformation would involve substitution of the chloride and subsequent reduction of the methoxy (B1213986) and amino groups to alkyl or aryl groups to form a phosphine capable of being alkylated to a phosphonium salt. Given its more direct and widespread use in the synthesis of phosphitylating agents and chiral ligands, its role in stoichiometric olefination is largely theoretical and less practical compared to standard reagents like triphenylphosphine. nih.govtwistbioscience.com

Annulation Reactions

Phosphines are known to catalyze various annulation reactions, which are processes that form a new ring onto a substrate. In a typical phosphine-catalyzed [4+2] annulation, the phosphine acts as a nucleophilic catalyst, adding to an activated alkene (like an allenoate) to generate a zwitterionic intermediate. researchgate.net This intermediate then acts as a nucleophile, reacting with a suitable 2π component (an electrophile) to initiate the ring-forming sequence, culminating in the expulsion of the phosphine catalyst to close the catalytic cycle.

This compound can serve as a precursor for the phosphines used in such catalytic cycles. While this application is catalytic rather than stoichiometric, the underlying principle relies on the characteristic reactivity of the phosphine derivative. A stoichiometric annulation mediated by a phosphine derivative would proceed through a similar mechanism but without the final catalyst turnover step, consuming the phosphine reagent. For instance, phosphine-catalyzed annulations of allenoates with azadienes have been developed to construct complex heterocyclic frameworks. researchgate.net

Catalytic Applications

The most significant application of this compound is as a building block for chiral ligands used in transition-metal-catalyzed asymmetric reactions. Its modular nature allows for the facile introduction of both chiral backbones and diverse amino substituents, enabling the creation of extensive ligand libraries for reaction optimization. nih.govrug.nl

Michael and Baylis-Hillman Reactions

Phosphoramidite ligands, readily synthesized from this compound precursors, have proven to be exceptional in copper-catalyzed asymmetric conjugate additions (Michael reactions). acs.orgnih.govacs.org These monodentate ligands can induce high levels of enantioselectivity in the addition of dialkylzinc reagents to both cyclic and acyclic enones. acs.org The success of these ligands challenged the long-held belief that only rigid, bidentate ligands could provide high stereocontrol. wikipedia.org The modular synthesis allows for rapid fine-tuning of the ligand's steric and electronic properties to match a specific substrate. nih.gov

| Enone Substrate | Alkylating Agent | Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Cyclohex-2-en-1-one | Et₂Zn | (S)-BINOL-derived Phosphoramidite | >95 | >98 |

| Cyclopent-2-en-1-one | Et₂Zn | (S)-BINOL-derived Phosphoramidite | >95 | 96 |

| Chalcone | Et₂Zn | (S)-BINOL-derived Phosphoramidite | >95 | 91 |

The Morita-Baylis-Hillman (MBH) reaction, which couples an activated alkene with an aldehyde, can also be catalyzed by chiral phosphines. nih.gov Chiral phosphine catalysts, including those with multiple phenol (B47542) groups or aziridine (B145994) moieties, have been developed to promote asymmetric MBH reactions, affording valuable chiral allylic alcohols. nih.govmdpi.com These catalysts operate by adding to the activated alkene to form a nucleophilic enolate intermediate, which then attacks the aldehyde. Subsequent elimination regenerates the catalyst. This compound serves as a valuable starting material for creating P-chirogenic phosphine ligands that can be employed in this type of transformation. nih.gov For example, chiral aziridine-phosphines have been shown to catalyze the reaction between aromatic aldehydes and methyl vinyl ketone with excellent yields and enantioselectivities. mdpi.com

Asymmetric Catalysis with Derived Chiral Ligands

The synthesis of chiral ligands from this compound or related phosphorochloridites is a cornerstone of modern asymmetric catalysis. rug.nl The general synthesis involves the reaction of the P-Cl group with a chiral diol (e.g., BINOL) followed by substitution with a desired amine. wikipedia.org This modular approach allows for the creation of vast libraries of phosphoramidite ligands. nih.govrug.nl

These ligands have been successfully applied in a multitude of metal-catalyzed reactions. For example, phosphoramidite-stabilized palladium nanoparticles have been used in asymmetric Suzuki C-C coupling reactions. nih.gov Similarly, iridium complexes bearing phosphoramidite ligands are effective in asymmetric cycloaddition reactions. acs.org One of the most significant applications is in rhodium-catalyzed asymmetric hydrogenation. Phosphine-phosphoramidite ligands, which combine the features of both ligand classes, have been developed for the highly enantioselective hydrogenation of substrates like N-arylimines. rsc.org The modularity of these ligands, with chirality often originating from a BINOL backbone and a chiral amine, allows for precise tuning to achieve high enantiomeric excess. rsc.org

| Substrate | Catalyst System | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| (E)-N-(1-phenylethylidene)aniline | [Rh(COD)₂]BF₄ | (Sc,Sa)-PEAPhos | >99 | 95 |

| (E)-N-(4-methoxyphenyl)-1-phenylethylen-1-amine | [Rh(COD)₂]BF₄ | (Sc,Sa)-PEAPhos | >99 | 97 |

| Substrate for (R)-Metalaxyl synthesis | [Rh(COD)₂]BF₄ | (Sc,Sa)-PEAPhos | >99 | 95 |

The development of P-chirogenic phosphine ligands, where the phosphorus atom itself is a stereocenter, represents another major advance. nih.govtcichemicals.com The synthesis of these ligands has been greatly facilitated by using phosphine-borane intermediates, allowing for the creation of conformationally rigid and electron-rich ligands that exhibit superior performance in asymmetric catalysis. nih.gov

Advanced Applications in Nucleic Acid Chemistry

Role in Oligonucleotide Synthesis via the Phosphoramidite (B1245037) Method

The phosphoramidite method is the gold standard for the chemical synthesis of DNA and RNA. sigmaaldrich.comtwistbioscience.com This process involves the sequential addition of nucleoside phosphoramidites to a growing oligonucleotide chain that is attached to a solid support. sigmaaldrich.comnih.gov Chloro(diisopropylamino)methoxyphosphine is instrumental in preparing the necessary phosphoramidite monomers for this synthesis. umich.edu

The core of the phosphoramidite method is the phosphitylation reaction, where a phosphitylating agent like this compound introduces a phosphite (B83602) group to the 5'-hydroxyl group of a protected nucleoside. umich.edu This reaction converts the relatively stable nucleoside into a highly reactive phosphoramidite monomer. umich.edu The diisopropylamino group on the phosphorus atom is crucial as it prevents the phosphoramidite from reacting with alcohols or other nucleophiles until it is activated by a weak acid, such as tetrazole. sigmaaldrich.comentegris.com

The process begins with the reaction of a protected nucleoside, which has a free 5'-hydroxyl group, with this compound. umich.edu This reaction, often carried out in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (Hünig's base), results in the formation of the desired nucleoside phosphoramidite. umich.edu The methoxy (B1213986) group is one of several possible protecting groups on the phosphorus atom that can be used to "tune" the efficiency of the subsequent coupling reactions. entegris.com

| Reactants | Product | Significance |

| Protected Nucleoside (with free 5'-OH) | Nucleoside Phosphoramidite | Creation of a reactive monomer for oligonucleotide synthesis. umich.edu |

| This compound | Key phosphitylating agent. | |

| N,N-diisopropylethylamine | Base to facilitate the reaction. umich.edu |

Solid-phase synthesis allows for the efficient and automated production of oligonucleotides. sigmaaldrich.comnih.gov The process occurs in a cycle of four main steps: detritylation, coupling, capping, and oxidation. sigmaaldrich.com

Detritylation: The cycle starts with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support, exposing a free 5'-hydroxyl group. sigmaaldrich.com

Coupling: The newly synthesized nucleoside phosphoramidite, prepared using this compound, is then activated by an acidic catalyst like tetrazole. sigmaaldrich.comnih.gov This activation protonates the diisopropylamino group, making the phosphorus atom highly electrophilic. sigmaaldrich.com The free 5'-hydroxyl group of the support-bound nucleoside then attacks the activated phosphorus atom, displacing the protonated diisopropylamino group and forming a phosphite triester linkage. sigmaaldrich.com This reaction extends the oligonucleotide chain by one nucleotide.

Capping: To prevent the formation of deletion mutations, any unreacted 5'-hydroxyl groups on the solid support are acetylated in a capping step. sigmaaldrich.com

Oxidation: The unstable phosphite triester linkage is then oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically iodine in the presence of water and pyridine. sigmaaldrich.com

This cycle is repeated until the desired oligonucleotide sequence is assembled. The rate of the coupling reaction is influenced by the substituents on the phosphorus atom of the phosphoramidite. nih.gov

| Step | Description | Key Reagents/Intermediates |

| Detritylation | Removal of the 5'-DMT protecting group. | Trichloroacetic acid (TCA) in dichloromethane. sigmaaldrich.com |

| Coupling | Formation of the internucleotide bond. | Activated Nucleoside Phosphoramidite, Tetrazole. sigmaaldrich.comnih.gov |

| Capping | Blocking of unreacted hydroxyl groups. | Acetic anhydride, DMAP. entegris.com |

| Oxidation | Stabilization of the phosphite triester linkage. | Iodine, water, pyridine. sigmaaldrich.com |

This compound is a versatile reagent used in the synthesis of both deoxyoligonucleotides (DNA) and oligoribonucleotides (RNA) on polymer supports. nih.govnih.govresearchgate.net The use of a solid support, such as controlled pore glass (CPG), simplifies the synthesis process by allowing for easy separation of the growing oligonucleotide from excess reagents and byproducts. nih.govresearchgate.net

The phosphoramidites derived from this compound are stable in solution, making them highly suitable for use in automated DNA and RNA synthesizers. nih.govresearchgate.net For oligoribonucleotide synthesis, an additional protecting group is required for the 2'-hydroxyl group of the ribose sugar to prevent unwanted side reactions. umich.edu The choice of this protecting group can affect the speed of the coupling reactions. umich.edu

The final steps of the synthesis involve cleaving the completed oligonucleotide chain from the polymer support and removing all protecting groups from the nucleobases and the phosphate backbone. nih.gov

Synthesis of Modified Nucleic Acid Derivatives

The versatility of phosphoramidite chemistry extends beyond the synthesis of standard DNA and RNA. It allows for the incorporation of various modifications into the nucleic acid backbone and bases, leading to the creation of novel derivatives with unique properties.

Phosphorothioate (B77711) analogs of Platelet-Activating Factor (PAF) have been synthesized to study the stereospecificity of PAF's interaction with its receptor. nih.gov In these analogs, one of the non-bridging oxygen atoms in the phosphate group is replaced by a sulfur atom. This modification introduces a chiral center at the phosphorus atom.

The synthesis of these analogs can be achieved using phosphoramidite chemistry, where a sulfurization step replaces the oxidation step in the standard synthesis cycle. The biological activity of the resulting Rp and Sp isomers of the phosphorothioate analog can then be compared to that of the natural PAF. Studies have shown that the (SP) isomer of 1-O-hexadecyl-2-acetyl-3-thiophosphocholine (AGEPsC) exhibits activity comparable to natural PAF in platelet aggregation and serotonin (B10506) secretion, while the (RP) isomer is significantly less active. nih.gov This suggests that the phosphate group of PAF is directly involved in receptor binding. nih.gov

| Compound | Biological Activity Compared to PAF | Conclusion |

| (SP)-AGEPsC | Same activity | The phosphate group is likely involved in receptor interaction. nih.gov |

| (RP)-AGEPsC | 0.6-2% as active |

This compound can be utilized in the synthesis of monomers containing alkynylamino-nucleotides. google.com These modified nucleotides have a linker arm, an alkynylamino group, attached to the heterocyclic base. google.com This linker allows for the attachment of reporter molecules, such as fluorescent dyes, which are essential for applications like DNA sequencing. google.com

The alkynylamino-containing monomer is prepared and then incorporated into an oligonucleotide chain using standard phosphoramidite synthesis protocols. google.com The reporter group can be attached to the linker either before or after the oligonucleotide synthesis, depending on its stability under the reaction conditions. google.com The use of these labeled nucleotides is a critical feature of many modern DNA sequencing technologies. google.com

Applications in Combinatorial Mutagenesis Approaches for Oligonucleotide Libraries

The generation of oligonucleotide libraries with defined levels of randomization at specific positions is a cornerstone of modern molecular biology, enabling advancements in fields such as directed evolution of proteins, SELEX (Systematic Evolution of Ligands by Exponential Enrichment), and functional genomics. A key chemical reagent that facilitates the synthesis of the building blocks for these libraries is This compound . This phosphitylating agent is instrumental in converting individual nucleosides, both standard and modified, into their corresponding phosphoramidite derivatives. These phosphoramidites are the reactive monomers used in automated solid-phase oligonucleotide synthesis.

The process of combinatorial mutagenesis involves the synthesis of a vast population of oligonucleotides where specific nucleotide positions are varied. This is typically achieved by delivering a mixture of different nucleoside phosphoramidites at a particular coupling step during the automated synthesis. The ratio of the different phosphoramidites in the mixture determines the frequency of each base at the target position in the final library.

The synthesis of the individual phosphoramidite monomers is a critical prerequisite for this process. This compound reacts with the 3'-hydroxyl group of a protected nucleoside to create the reactive phosphoramidite moiety. By preparing the four standard deoxynucleoside phosphoramidites (dA, dC, dG, and dT) using this reagent, a researcher can then create defined mixtures for use in the synthesizer.

Table 1: Example of Phosphoramidite Mixtures for Degenerate Codon Synthesis

To illustrate the application in combinatorial mutagenesis, consider the generation of a library where a specific codon is to be randomized to encode for a variety of amino acids. By precisely mixing the four standard phosphoramidites at each of the three positions of the codon, a controlled distribution of mutations can be achieved. The table below outlines the phosphoramidite ratios for generating an NNK codon, a common degenerate codon that encodes for all 20 amino acids and one stop codon.

| Codon Position | Desired Bases | Phosphoramidite Mixture Composition | Resulting Amino Acids Encoded |

| 1 | N (A, C, G, T) | 25% dA, 25% dC, 25% dG, 25% dT | All 20 amino acids + Stop (Amber) |

| 2 | N (A, C, G, T) | 25% dA, 25% dC, 25% dG, 25% dT | |

| 3 | K (G, T) | 50% dG, 50% dT |

This table demonstrates a theoretical composition for generating an NNK degenerate codon. The actual ratios may be adjusted based on the differential coupling efficiencies of the individual phosphoramidites to achieve the desired statistical distribution in the final library.

Detailed Research Findings

Research in the field has focused on optimizing the synthesis of these mixed oligonucleotide populations to ensure that the resulting library accurately reflects the intended level of degeneracy. Studies have shown that the coupling efficiency of the four standard phosphoramidites can vary. For instance, dG phosphoramidite can sometimes exhibit lower coupling efficiency compared to the other three. To compensate for this, researchers may adjust the molar ratios of the phosphoramidites in the mixture delivered to the synthesizer.

Table 2: Adjusted Phosphoramidite Ratios for Equimolar Base Incorporation

This table presents a hypothetical adjustment to the phosphoramidite mixture to account for potential differences in reactivity, aiming for a more uniform incorporation of each base at a degenerate position.

| Nucleoside Phosphoramidite | Standard Molar Ratio for "N" | Example of Adjusted Molar Ratio | Rationale for Adjustment |

| dA-CE Phosphoramidite | 25% | 24% | Slight reduction to balance higher reactivity. |

| dC-CE Phosphoramidite | 25% | 24% | Slight reduction to balance higher reactivity. |

| dG-CE Phosphoramidite | 25% | 28% | Increased concentration to compensate for lower coupling efficiency. |

| dT-CE Phosphoramidite | 25% | 24% | Slight reduction to balance higher reactivity. |

The values in this table are illustrative. The optimal ratios are often determined empirically for specific synthesizers and synthesis conditions.

The use of this compound to synthesize the individual, high-purity phosphoramidites is a foundational step that enables these sophisticated combinatorial mutagenesis strategies. The quality of the initial phosphoramidites directly impacts the fidelity of the oligonucleotide synthesis and the statistical distribution of mutations within the library. Therefore, the reliable synthesis of these key reagents is paramount to the success of experiments that rely on the exploration of vast sequence landscapes.

Derivatization and Coordination Chemistry of Chloro Diisopropylamino Methoxyphosphine

Synthesis of Novel Aminophosphine-Phosphinite Ligands

The reactivity of the phosphorus-chlorine bond in chloro(diisopropylamino)methoxyphosphine is central to its utility in synthesizing more complex ligand architectures. One important class of ligands derived from this precursor are aminophosphine-phosphinites. These ligands are characterized by the presence of both a P-N bond, originating from the diisopropylamino group, and a P-O-C linkage, formed through the reaction of the P-Cl group with an alcohol.

The synthesis of these ligands typically involves the nucleophilic substitution of the chloride by an alcohol. This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of the alcohol is critical as it determines the ultimate structure and properties of the resulting ligand. For instance, the use of chiral diols can lead to the formation of chiral aminophosphine-phosphinite ligands, which are of significant interest in asymmetric catalysis. While specific examples detailing the synthesis of novel aminophosphine-phosphinite ligands directly from this compound are not extensively documented in publicly available literature, the general reactivity pattern of chlorophosphines suggests this is a viable and straightforward synthetic route.

Formation of Organometallic Complexes with Transition Metals

The aminophosphine-phosphinite ligands derived from this compound are valuable for the construction of organometallic complexes with various transition metals. The phosphorus atom in these ligands possesses a lone pair of electrons that can be readily donated to a metal center, forming a coordinate covalent bond. The nature of the substituents on the phosphorus atom, namely the diisopropylamino and the alkoxy groups, significantly influences the electronic and steric properties of the ligand, which in turn dictates the stability, structure, and reactivity of the resulting metal complex.

The formation of these complexes is typically achieved by reacting the aminophosphine-phosphinite ligand with a suitable metal precursor, such as a metal halide or a metal carbonyl complex. The reaction conditions, including the solvent, temperature, and stoichiometry, are optimized to favor the formation of the desired complex. The coordination of the ligand to the metal center is often confirmed using various spectroscopic techniques, most notably ³¹P NMR spectroscopy, where the coordination of the phosphorus atom to the metal results in a characteristic shift in the phosphorus signal.

Ligand Design and Electronic Properties for Catalytic Activity

The design of ligands is a crucial aspect of developing efficient and selective homogeneous catalysts. The electronic properties of a phosphine (B1218219) ligand, such as its σ-donating and π-accepting abilities, play a pivotal role in modulating the reactivity of the metal center to which it is coordinated. psu.edu The Tolman Electronic Parameter (TEP) is a widely used metric to quantify the net electron-donating ability of a phosphine ligand. psu.edu

In the context of ligands derived from this compound, the diisopropylamino group is generally considered to be a strong electron-donating group, which increases the electron density on the phosphorus atom. This enhanced electron-donating ability can, in turn, increase the electron density at the metal center in the corresponding organometallic complex. An electron-rich metal center is often more reactive in key catalytic steps such as oxidative addition. psu.edu The methoxy (B1213986) group, being an alkoxy group, can also influence the electronic properties, although its effect is generally less pronounced than that of the amino group. The ability to tune these electronic properties by modifying the substituents on the phosphorus atom is a key advantage in the design of ligands for specific catalytic applications. psu.edu The steric bulk of the diisopropylamino group also plays a significant role, influencing the coordination geometry around the metal center and potentially creating a specific pocket for substrate binding, which can lead to enhanced selectivity. nih.govnih.gov

Precursor to Catalytically Active Metal Complexes

While direct examples of the catalytic use of complexes derived specifically from this compound are not prevalent in the literature, the general principles of catalyst design suggest their potential utility. The tunable electronic and steric properties of the aminophosphine-phosphinite ligands derived from this precursor make them attractive candidates for screening in various catalytic transformations. The development of new catalytic systems often relies on the synthesis and testing of a diverse library of ligands, and derivatives of this compound could represent a valuable addition to this toolkit. nih.govrsc.org

Generation of Reactive Phosphorus Intermediates

Beyond its role as a precursor to stable ligands, this compound and its derivatives can be used to generate highly reactive phosphorus-containing intermediates. One such class of intermediates is phosphenium cations, which are dicoordinated phosphorus cations of the general formula [R₂P]⁺.

Phosphenium cations are highly electrophilic and can participate in a variety of chemical transformations. They are often generated by the abstraction of a halide ion from a halophosphine precursor using a strong Lewis acid. In the case of this compound, treatment with a suitable Lewis acid could potentially lead to the formation of a [(i-Pr)₂N(MeO)P]⁺ cation. These reactive species can then be trapped by various nucleophiles or undergo cycloaddition reactions. The generation of phosphenium cations from aminophosphines is a known process and represents an important area of phosphorus chemistry.

Analytical and Computational Studies on Chloro Diisopropylamino Methoxyphosphine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the identity and purity of Chloro(diisopropylamino)methoxyphosphine, as well as for probing its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR, ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of this compound in solution.

³¹P NMR Spectroscopy: The phosphorus-31 nucleus is NMR active and provides a direct window into the chemical environment of the phosphorus atom. For this compound, the ³¹P NMR spectrum typically exhibits a singlet in the chemical shift range of δ +98–100 ppm. This characteristic chemical shift is indicative of a trivalent phosphoramidite (B1245037) species and is a critical quality control parameter to ensure the absence of oxidized impurities, such as phosphonates.

| Parameter | Typical Value |

| ³¹P Chemical Shift (δ) | +98–100 ppm |

Mass Spectrometry Techniques

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in the positive ion mode is a common technique for its analysis. The protonated molecule, [M+H]⁺, is observed at a mass-to-charge ratio (m/z) of 198.09, which corresponds to the calculated molecular formula C₇H₁₈ClNOP⁺.

Detailed fragmentation patterns for this compound are not extensively documented in the available literature. However, based on the general fragmentation of organophosphorus compounds, likely fragmentation pathways would involve the cleavage of the P-Cl, P-O, and P-N bonds. The presence of chlorine would also be indicated by the characteristic isotopic pattern of the molecular ion peak and chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M peak.

| Technique | Ion | Observed m/z | Calculated Formula |

| HRMS (ESI+) | [M+H]⁺ | 198.09 | C₇H₁₈ClNOP⁺ |

Computational Chemistry Approaches

In the absence of extensive experimental data, particularly for transient species and reaction mechanisms, computational chemistry provides a powerful alternative for investigating the properties of this compound.

Theoretical Calculations on Reactivity and Mechanisms

The reactivity of this compound is centered around the electrophilic phosphorus atom. Theoretical calculations, such as those employing Density Functional Theory (DFT), can be used to model the reaction pathways of this compound with nucleophiles, such as the hydroxyl groups of nucleosides in oligonucleotide synthesis. These calculations can elucidate the transition state geometries and activation energies, providing a deeper understanding of the reaction kinetics and mechanism. While specific computational studies on the reactivity of this compound were not found, the general principles of phosphoramidite chemistry have been investigated computationally, highlighting the role of the activator and the nature of the nucleophile in determining the reaction outcome.

Modeling of Electronic and Steric Effects

The diisopropylamino and methoxy (B1213986) substituents on the phosphorus atom exert significant electronic and steric effects that modulate the reactivity of this compound. The nitrogen atom of the diisopropylamino group donates electron density to the phosphorus center, which can influence its electrophilicity. Conversely, the bulky isopropyl groups provide steric hindrance that can affect the approach of nucleophiles. The methoxy group also contributes to the electronic environment of the phosphorus atom. cymitquimica.com

Computational modeling can quantify these effects. For instance, Natural Bond Orbital (NBO) analysis can be used to assess the charge distribution and donor-acceptor interactions within the molecule. Steric effects can be evaluated by calculating steric maps or by modeling the interaction energies with various nucleophiles. While specific computational models for this compound are not detailed in the available literature, such studies on analogous phosphine (B1218219) ligands have provided valuable frameworks for understanding the interplay of electronic and steric factors in determining ligand properties and reactivity.

Emerging Research Frontiers and Future Perspectives

Green Chemistry and Sustainable Synthesis of Organophosphorus Compounds

The chemical industry's shift towards sustainability has placed a strong emphasis on green chemistry principles, a movement highly relevant to the synthesis and application of organophosphorus compounds. rsc.orgrsc.org The production of these compounds has traditionally relied on energy-intensive processes using finite resources like phosphate (B84403) rock and often involves hazardous intermediates. rsc.org A framework for more sustainable chemical synthesis is being developed, which incorporates life cycle assessment—from raw material to disposal—to evaluate and minimize environmental and health impacts. fao.orgacs.orgnih.gov

In the context of Chloro(diisopropylamino)methoxyphosphine, its most prominent application is in the solid-phase synthesis of oligonucleotides using phosphoramidite (B1245037) chemistry. researchgate.netyoutube.com This process is a key target for green innovations. Researchers are actively modifying the phosphoramidite method to reduce or eliminate toxic materials, solvents, and reagents. researchgate.net Key areas of improvement include:

Safer Solvents: Replacing hazardous solvents like dichloromethane, which is traditionally used for deprotection steps, with more environmentally benign alternatives. researchgate.net

Waste Reduction: Investigating alternative chemical pathways, like H-phosphonate chemistry, and solvent-free methods to reduce the significant solvent footprint associated with large-scale synthesis. youtube.com

Renewable Feedstocks: Exploring the use of bio-based starting materials to decrease reliance on finite resources for nucleoside production. huarenscience.com

By focusing on these principles, the use of reagents like this compound in critical biopharmaceutical manufacturing is becoming progressively more aligned with global sustainability goals. huarenscience.comrsc.org

Development of Novel Phosphine-Functionalized Polymeric Materials

Phosphine-functionalized polymers are a class of advanced materials with broad applications as recyclable catalysts, reagents, and scavengers in organic synthesis. rsc.orgresearchgate.net The immobilization of phosphine (B1218219) ligands onto a polymer support combines the benefits of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and reusability). researchgate.netresearchgate.net

Phosphoramidite chemistry, the domain of this compound, provides a powerful and versatile method for creating such functional polymers. nih.gov There are two primary strategies for this:

Post-Synthetic Modification: Existing polymers with suitable functional groups (e.g., amines or hydroxyls) can be modified using phosphitylating agents. For instance, amine-functionalized resins can be reacted to covalently link phosphine moieties to the solid support. acs.org

Polymerization of Functional Monomers: Phosphoramidite-containing monomers can be synthesized first and then polymerized to create sequence-defined, non-natural polyphosphates. nih.gov This approach allows for precise control over the polymer's structure and properties.

This compound is explicitly identified as a key reagent for polymer-supported syntheses, particularly for deoxyoligonucleotides and oligoribonucleotides. runyvmat.com This highlights its direct role in functionalizing solid supports, which is a foundational step in creating phosphine-bearing polymeric materials for various applications, including the synthesis of biologically active molecules. rsc.orgresearchgate.net The development of these materials continues to be a vibrant area of research, with ongoing efforts to control pore size, increase surface area, and create uniform active sites on the polymer backbone.

Exploration of New Catalytic Cycles and Asymmetric Transformations

Transition-metal catalysis is a cornerstone of modern organic synthesis, and phosphine ligands are instrumental in modulating the properties of metal catalysts to achieve high efficiency and selectivity. nih.gov The steric and electronic properties of the phosphine ligand can be finely tuned, which directly impacts the outcome of catalytic reactions such as cross-coupling, hydroformylation, and hydrogenation. nih.govacs.org

This compound serves as a critical precursor for the synthesis of a diverse array of these essential phosphine ligands. Its P-Cl bond allows for facile reaction with nucleophiles, enabling the construction of both simple and complex, chiral phosphines that are otherwise difficult to access.

Recent research frontiers in this area include:

Hybrid Ligand Synthesis: Modular, hybrid phosphine-phosphoramidite ligands have been designed and synthesized from chiral starting materials. nih.gov These ligands have demonstrated exceptional regio- and enantioselectivities in rhodium-catalyzed asymmetric hydroformylations of various substrates. nih.gov

Catalytic Cycle Investigation: High-pressure NMR spectroscopy and other advanced analytical techniques are used to study catalytic cycles in operando. This provides deep insights into the resting state of catalysts and the influence of ligands and co-catalysts on reaction mechanisms, as seen in the palladium-catalyzed methoxycarbonylation of ethene. nih.gov

Photoredox Catalysis: Phosphine organocatalysis is being merged with photoredox and metal catalysis to drive novel transformations. rsc.orgchemrxiv.org In these systems, phosphines can act as redox-active co-catalysts or participate in generating radical species, opening up new reaction pathways for C-C and C-heteroatom bond formation under mild conditions. rsc.org

The ability to readily synthesize custom phosphine ligands from precursors like this compound is fundamental to the continued exploration and discovery of new, more efficient, and highly selective catalytic transformations. acs.orgmdpi.com

Design of Biologically Active Organophosphorus Compounds for Medicinal and Agricultural Applications

Organophosphorus compounds are integral to medicine and agriculture, with applications ranging from antiviral drugs and insecticides to enzyme inhibitors. researchgate.netnih.gov this compound is a key building block in this field, primarily due to its central role in the synthesis of synthetic oligonucleotides, which are an emerging class of therapeutic drugs. researchgate.net

Medicinal Applications: The phosphoramidite method, which relies on reagents like this compound, is the gold standard for the chemical synthesis of DNA and RNA sequences. twistbioscience.comsigmaaldrich.com This technology is the foundation for producing:

Antisense Oligonucleotides: Short, synthetic strands of nucleic acids designed to bind to specific messenger RNA (mRNA) molecules, inhibiting the production of disease-causing proteins. researchgate.net

siRNA and Aptamers: Other forms of nucleic acid-based therapeutics used to modulate gene expression or act as targeted binding agents.

Diagnostic Probes: Synthetic DNA sequences used as primers and probes in genetic testing, disease diagnosis, and forensic science. umich.edu

Beyond oligonucleotide synthesis, this reagent is also used to create other bioactive molecules. It has been employed in the synthesis of phosphorothioate (B77711) analogs of platelet-activating factor and can be used as a tool in biochemical research to study enzyme inhibition and protein phosphorylation pathways. runyvmat.com The P-N bond within its structure is a feature found in phosphoramidate-class phosphometabolites. nih.gov

Agricultural Applications: While direct use in agricultural end-products is not its primary role, the broader class of organophosphorus compounds, synthesized using versatile phosphorus reagents, includes many important pesticides and herbicides. capes.gov.brrsc.org The development of new agents often involves multicomponent reactions to create libraries of heterocyclic organophosphorus compounds, which are then screened for biological activity. researchgate.net

The research findings for biologically active organophosphorus compounds are summarized in the table below.

| Application Area | Specific Use | Compound Class/Reagent | Reference(s) |

| Medicinal | Antisense Therapeutics | Oligonucleotides via Phosphoramidite Chemistry | researchgate.net |

| Enzyme Inhibition Studies | This compound | ||

| Platelet-Activating Factor Analogs | This compound | runyvmat.com | |

| Phosphate Mimetics | Phosphonic/Phosphinic Acids | nih.gov | |

| Agricultural | Pesticide Detection | Organophosphorus Compounds | capes.gov.brrsc.org |

| Synthesis of Bioactive Heterocycles | Phosphonates/Phosphine Oxides | researchgate.net | |

| Biochemical Research | Synthesis of Phosphometabolites | Phosphate Derivatives (P-N, P-S, P-C bonds) | nih.gov |

Role in Advanced Materials Synthesis (e.g., Quantum Dots Precursors)

The unique properties of this compound also position it as a potential precursor in the synthesis of advanced materials, most notably semiconductor nanocrystals or quantum dots (QDs). Phosphine compounds are crucial in the synthesis of high-quality QDs, such as those made from Indium Phosphide (InP), where they can act as a phosphorus source or as coordinating ligands that stabilize the nanocrystal surface and influence its optical properties. acs.org

Historically, the synthesis of InP QDs has relied on pyrophoric and expensive precursors like tris(trimethylsilyl)phosphine. A significant push in the field is to find safer, more stable, and more versatile phosphorus sources. acs.org Recent breakthroughs have demonstrated that solid-state, non-pyrophoric acylphosphines can serve as excellent phosphorus precursors for the synthesis of uniform InP QDs. acs.org This establishes a clear precedent for exploring other classes of reactive P(III) compounds.

While direct application of this compound as a quantum dot precursor is an emerging area, its chemical nature as a phosphitylating agent makes it a candidate for creating novel phosphine ligands or precursors for advanced material synthesis. Furthermore, functionalized quantum dots are being developed as fluorescent probes for various applications, including the detection of organophosphorus pesticides, linking the material science and biological application domains of this chemical class. capes.gov.brnih.gov The synthesis of QDs from bioresources is also a growing field, aiming to create environmentally friendly and biocompatible nanomaterials for use in energy storage and solar cells. nih.gov

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.